Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl structure
93413-77-5 structure
Product Name:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
CAS No:93413-77-5
MF:C15H23NO2
MW:249.34862446785
MDL:MFCD06658143
CID:61630
PubChem ID:9795857
Update Time:2024-10-26

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Chemical and Physical Properties

Names and Identifiers

    • 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
    • 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
    • 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
    • 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol
    • 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)
    • 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol
    • D,L-N,N-Didesmethyl Venlafaxine
    • 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride
    • 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol
    • 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine
    • 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
    • Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
    • 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine
    • Dinorvenlafaxine
    • N,N-Didesmethylvenlafaxine
    • 3235EO37UJ
    • Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-
    • 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride
    • Didesmethyl Venlafaxine, N,N-
    • 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol
    • N,N-Didesvenlafaxine
    • Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]
    • (Discontinued) see M745032
    • AKOS015994493
    • 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol
    • 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate
    • VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)
    • 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol
    • VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
    • Venlafaxine hydrochloride impurity C
    • 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol
    • Venlafaxine-N,N-didesmethyl
    • 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol
    • NS00000348
    • N,N-Didesmethylvenlafaxine, (+/-)-
    • SCHEMBL637250
    • MFCD07367622
    • CS-0357626
    • N,N-Didesmethyl Venlafaxine
    • DTXSID50891440
    • BDBM50010888
    • 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol
    • Venlafaxine hydrochloride impurity C [EP]
    • 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol
    • Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)
    • A11704
    • 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol
    • 1246817-14-0
    • 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride
    • CHEMBL98158
    • 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
    • VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]
    • 93413-77-5
    • CHEBI:83446
    • DISCONTINUED. Please see A611968
    • 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)
    • 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride
    • Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-
    • 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol
    • Q27156830
    • UNII-3235EO37UJ
    • VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]
    • rac cis-Moxifloxacin-d4 Acyl Sulfate
    • SS-3413
    • VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]
    • Venlafaxine EP Impurity C
    • 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride
    • 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol
    • MDL: MFCD06658143
    • Inchi: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3
    • InChI Key: SUQHIQRIIBKNOR-UHFFFAOYSA-N
    • SMILES: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 249.17300
  • Monoisotopic Mass: 249.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.5Ų

Experimental Properties

  • Color/Form: Yellowish oily
  • Boiling Point: 394.6°Cat760mmHg
  • Flash Point: 192.5°C
  • PSA: 55.48000
  • LogP: 3.13300

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Pricemore >>

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1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  15 min, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9, rt
Reference
A process for the preparation of venlafaxine
, India, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0.5 h, rt
1.2 Reagents: Trifluoroacetic acid ;  1.5 h, rt; 2 h, rt
1.3 Solvents: Tetrahydrofuran ;  24 h, 20 - 25 °C; 4 h, 40 - 45 °C
1.4 Solvents: Water ;  < 10 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  15 min, pH 1, rt
1.6 Reagents: Ammonia Solvents: Water ;  30 min, pH 10 - 10.5
Reference
An improved process for the preparation of venlafaxine
, India, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, cooled
1.2 3 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, 0 - 5 °C
Reference
Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ;  8 h, 1.2 MPa, 45 °C
Reference
Preparation of venlafaxine hydrochloride intermediate
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol ,  Water
Reference
Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ;  20 - 40 bar, rt
Reference
Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
Anonymous, IP.com Journal, 2002, 2(8),

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C
Reference
Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Aluminum chloride ,  Potassium borohydride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt; 2 h, rt; 3 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 1
Reference
Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol
Chen, Wei; Pan, Yi; Tao, Yong, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol ,  Water ;  45 min, -15 - 70 °C
Reference
Method for preparing amine from nitrile reduction
, China, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  15 min, rt
1.2 Reagents: Ammonia Solvents: Water ;  10 min, pH 9, rt
Reference
Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  15 min, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9, rt; 10 min, rt
Reference
A process for preparation of phenethylamine derivative
, India, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen ,  Potassium borohydride Catalysts: Nickel Solvents: Ethanol ;  5 h, 1 MPa, 20 - 30 °C
Reference
Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium Solvents: Methanol ;  2 MPa
1.2 Reagents: Acetic acid ;  pH 1
Reference
Preparation of venlafaxine by using fixed bed hydrogenation equipment
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium borohydride Solvents: Dichloromethane ,  Water ;  2 h, rt
1.2 Reagents: Methyl iodide Solvents: Dichloromethane ;  3 h, reflux
Reference
Synthesis of venlafaxine hydrochloride
Qian, Yufei; Yu, Huiping, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, rt → -10 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  30 min, -10 - 0 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -10 - 0 °C; 30 min, reflux; reflux → rt
Reference
Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 8 h, rt
Reference
Synthesis of Venlafaxine Hydrochloride
Zhao, Zhiquan; Peng, Lizeng, Zhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  6 h, 3.5 bar, rt
Reference
Process for preparation of O-desmethylvenlafaxine
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: Nickel dichloride ,  Potassium borohydride Solvents: Ethanol ,  Water ;  2 h, -15 - 70 °C
Reference
Process for preparation of amines by reduction of nitriles
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  5 min, rt; 15 min, rt; reflux; reflux → rt
1.2 Reagents: Methanol
Reference
Process for preparation of venlafaxine and intermediates
, World Intellectual Property Organization, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Ammonia Solvents: tert-Butanol ,  Water ;  rt → 10 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ;  1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C
Reference
Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent
, World Intellectual Property Organization, , ,

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products

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